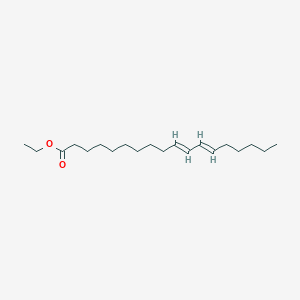

10,12-Octadecadienoic acid ethyl ester

Description

10,12-Octadecadienoic acid ethyl ester (C₂₀H₃₆O₂) is a fatty acid ethyl ester characterized by two double bonds at the 10th and 12th carbon positions in its 18-carbon chain. This compound is structurally related to linoleic acid derivatives but differs in the position of unsaturation. It is commonly identified in plant extracts and microbial metabolites via gas chromatography-mass spectrometry (GC-MS) and is associated with bioactivities such as anti-inflammatory, antioxidant, and antimicrobial properties . The following comparisons will thus focus on structurally analogous compounds.

Properties

IUPAC Name |

ethyl (10E,12E)-octadeca-10,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOGGZLHQZRGOI-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most widely employed method for synthesizing 10,12-octadecadienoic acid ethyl ester is acid-catalyzed esterification. This process involves reacting 10,12-octadecadienoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via nucleophilic acyl substitution, where the acid’s carboxyl group reacts with ethanol to form the ethyl ester .

Typical Reaction Conditions

-

Molar Ratio : A 1:5 to 1:10 ratio of acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.

-

Catalyst Concentration : 1–2% (v/v) sulfuric acid.

-

Temperature : Reflux conditions (70–80°C).

-

Duration : 4–6 hours.

Mechanism

-

Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄.

-

Nucleophilic attack by ethanol on the electrophilic carbonyl carbon.

-

Deprotonation to form a tetrahedral intermediate.

-

Elimination of water to regenerate the acid catalyst and yield the ester.

Purification

Post-reaction, the mixture is neutralized with sodium bicarbonate, washed with water to remove residual acid, and dried over anhydrous sodium sulfate. The crude product is distilled under reduced pressure (boiling point: ~200°C at 1 mmHg) or purified via column chromatography .

Enzymatic Esterification

Enzymatic methods offer an eco-friendly alternative, utilizing lipases (e.g., Candida antarctica lipase B) to catalyze the esterification under mild conditions. This approach avoids harsh acids and enables solvent-free synthesis .

Optimized Parameters

-

Enzyme Loading : 5–10% (w/w) of substrate.

-

Temperature : 40–50°C.

-

Solvent : Solvent-free or tert-butanol.

-

Water Activity : Controlled at <0.2 to favor esterification over hydrolysis.

Advantages

-

High selectivity without double-bond isomerization.

-

Reduced energy consumption and waste generation.

-

Compatibility with heat-sensitive substrates.

Case Study

A 2024 study demonstrated that immobilized Rhizomucor miehei lipase achieved 88% conversion in 36 hours at 45°C using a 1:8 acid-to-ethanol ratio .

Oxidative Esterification

Oxidative esterification combines oxidation and esterification in a single step, often using transition-metal catalysts. While less common for this compound, this method is viable for synthesizing oxidized derivatives like 10-oxo-12(Z)-octadecenoic acid ethyl ester .

Representative Protocol

-

Substrate : Linoleic acid (9,12-octadecadienoic acid).

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂).

-

Oxidant : tert-Butyl hydroperoxide (TBHP).

-

Conditions : 60°C, 12 hours in ethanol.

-

Outcome : Selective oxidation at C10 and concurrent esterification yield 65–70% .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for acid-catalyzed esterification, enabling:

-

Throughput : 100–500 kg/day.

-

Catalyst Recovery : Sulfuric acid is neutralized and recycled as sodium sulfate.

Economic Considerations

-

Raw Material Cost: $50–70/kg for 10,12-octadecadienoic acid.

-

Energy Consumption: 15–20 kWh per kilogram of ester.

Purification Techniques

| Method | Procedure | Purity Achievable |

|---|---|---|

| Distillation | Fractional distillation under vacuum (1–5 mmHg) | 90–95% |

| Chromatography | Silica gel column with hexane:ethyl acetate (9:1) | ≥98% |

| Crystallization | Low-temperature recrystallization from ethanol | 85–90% |

Chromatography is preferred for research-grade material, while distillation dominates industrial processes .

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Enzymatic | Oxidative |

|---|---|---|---|

| Yield | 70–80% | 85–90% | 65–70% |

| Reaction Time | 4–6 hours | 24–48 hours | 12–18 hours |

| Cost | Low | High | Moderate |

| Environmental | High waste | Eco-friendly | Moderate waste |

Enzymatic methods excel in sustainability but require longer durations. Acid-catalyzed remains the benchmark for scalability .

Challenges and Innovations

-

Double-Bond Isomerization : Acidic conditions may shift double bonds; enzymatic methods mitigate this .

-

By-Product Formation : Transesterification side products are minimized using excess ethanol.

-

Recent Advances : Microwave-assisted esterification reduces reaction time to 1–2 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadienoic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Hydroperoxides and aldehydes.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Synthesis and Characterization

Ethyl linoleate can be synthesized through the esterification of linoleic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This process can be optimized in industrial settings to maximize yield and purity using continuous reactors and distillation techniques.

Chemistry

- Reagent in Organic Synthesis : Ethyl linoleate serves as a reagent in various organic synthesis reactions, including the formation of other fatty acid derivatives.

- Analytical Chemistry Standard : It is used as a standard in analytical methods for quantifying fatty acids.

Biological Studies

- Lipid Metabolism : Research indicates that ethyl linoleate plays a significant role in lipid metabolism, acting as a model compound for studying fatty acid esters.

- Antioxidant Properties : Studies have demonstrated its ability to scavenge free radicals, thereby exhibiting antioxidant effects. This property is particularly useful in formulations aimed at reducing oxidative stress in biological systems .

Medical Applications

- Anti-inflammatory Effects : Ethyl linoleate is investigated for its potential anti-inflammatory properties, which could have implications for treating conditions like arthritis and other inflammatory diseases .

- Cholesterol Management : It has been noted for its ability to lower cholesterol levels, which may help mitigate cardiovascular diseases .

Industrial Uses

- Cosmetics and Personal Care Products : Due to its emollient properties, ethyl linoleate is widely used in cosmetics for skin hydration and as an anti-inflammatory agent .

- Bio-based Lubricants : The compound is employed in the formulation of bio-lubricants, contributing to environmentally friendly alternatives to petroleum-based products .

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of ethyl linoleate against various free radicals using several in vitro methods. Results indicated that it effectively scavenged reactive oxygen species, demonstrating significant potential for use in nutraceuticals aimed at oxidative stress reduction . -

Anti-inflammatory Research :

In vitro studies on mouse melanoma cells showed that ethyl linoleate inhibited tyrosinase activity and reduced melanogenesis through cAMP modulation, highlighting its potential therapeutic role in skin-related conditions . -

Lipid Profile Improvement :

Clinical trials involving patients with liver cirrhosis demonstrated improvements in liver function tests when administered ethyl linoleate, suggesting its utility in managing liver-related health issues .

Mechanism of Action

The mechanism of action of 10,12-Octadecadienoic acid ethyl ester involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed to release linoleic acid, which is then metabolized through various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Octadecadienoic Acid Derivatives

Key Findings

Positional Isomerism Effects: The 9,12 isomers (both ethyl and methyl esters) are far more abundant in natural extracts than the 10,12 or 10,13 isomers. For example, 9,12-octadecadienoic acid ethyl ester constitutes up to 5.72% in Angelica sinensis , whereas the 10,13-methyl ester is detected only in trace amounts (0.22%) in Plantago major . The ethyl ester of the 9,12 isomer demonstrates stronger antioxidant activity compared to its methyl counterpart, likely due to enhanced lipid solubility .

Biological Activity: 9,12-Ethyl ester: Exhibits anticancer properties by interacting with tyrosine and arginine residues in bacterial enzymes, suggesting a role in inhibiting pathogenic growth . 9,12-Methyl ester: Shows allelopathic effects, suppressing invasive plant species like Alternanthera philoxeroides by disrupting membrane integrity . Linoleic acid ethyl ester: Functions as a stabilizer in cosmetics and pharmaceuticals due to its emulsifying properties .

Synthetic and Natural Occurrence :

- The 9,12-ethyl ester is a common byproduct of interesterification in biodiesel production, constituting up to 55.61% of fatty acid methyl esters in catalytic processes .

- In contrast, the 10,13-methyl ester is rarely reported, appearing only in specialized plant extracts like Plantago major .

Table 2: Chromatographic Retention Times and Molecular Weights

Biological Activity

10,12-Octadecadienoic acid ethyl ester, commonly referred to as ethyl linoleate, is an ester derived from linoleic acid. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its chemical structure, which consists of a long carbon chain with two double bonds at the 9th and 12th positions. Its molecular formula is , and it is classified as a polyunsaturated fatty acid.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.51 g/mol |

| Solubility | Soluble in organic solvents; insoluble in water |

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of this compound. For instance, research indicates that this compound can reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways such as NF-kB and MAPK signaling pathways. In a study involving carrageenan-induced edema in rats, administration of the compound significantly reduced swelling compared to control groups .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various models. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage. In vitro assays demonstrated that the compound could significantly reduce lipid peroxidation levels in cellular membranes .

3. Antimicrobial Activity

This compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, extracts containing this compound showed considerable inhibition against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

4. Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Reduced edema in animal models; inhibited cytokine production |

| Antioxidant | Scavenged free radicals; reduced lipid peroxidation |

| Antimicrobial | Effective against S. aureus and E. coli; demonstrated zone of inhibition |

| Anticancer | Induced apoptosis in MCF-7 and HeLa cells; activated apoptotic pathways |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results indicated a significant reduction in paw edema at doses of 50 mg/kg and 100 mg/kg when compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the effectiveness of various extracts containing this compound was tested against common pathogens. The study found that concentrations as low as 50 µg/mL exhibited significant antibacterial activity against E. coli, highlighting its potential for therapeutic applications .

Q & A

Q. How is metabolic engineering applied to enhance this compound production in microbial systems?

- Methodological Answer: Heterologous expression of lipase/esterase genes (e.g., lipA) in E. coli improves esterification efficiency. Pathway optimization via CRISPR-Cas9 editing of competing β-oxidation pathways increases yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.